Potassium hypochlorite

描述

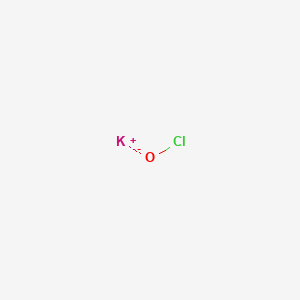

Potassium hypochlorite is a chemical compound with the formula KClO. It is the potassium salt of hypochlorous acid and consists of potassium cations (K⁺) and hypochlorite anions (−OCl). This compound is commonly used as a disinfectant and bleaching agent in various industries due to its strong oxidizing properties .

准备方法

Synthetic Routes and Reaction Conditions

Potassium hypochlorite is typically produced by the disproportionation reaction of chlorine with a solution of potassium hydroxide. The reaction can be represented as follows:

Cl2+2KOH→KCl+KClO+H2O

This method was first used by Claude Louis Berthollet in 1789 . Another method involves the electrolysis of a potassium chloride solution, which also yields this compound .

Industrial Production Methods

In industrial settings, this compound is produced in large quantities using the same disproportionation reaction. The process involves passing chlorine gas through a solution of potassium hydroxide under controlled conditions to ensure the efficient production of this compound .

化学反应分析

Inorganic Substrates

KClO oxidizes manganate ions (MnO₄²⁻) to permanganate (MnO₄⁻) in alkaline media. Research by Krishnamurthy and Benson (1961) quantified this reaction:

| Parameter | Value | Source |

|---|---|---|

| Rate Law | Rate ∝ [MnO₄²⁻]²[OCl⁻]/[OH⁻]² | |

| Activation Energy | 10.6 kcal/mol | |

| Proposed Mechanism | MnO₄²⁻ → HMnO₄⁻ → HMnO₄ + OCl⁻ → MnO₄⁻ |

This reaction proceeds through hypomanganate (HMnO₄⁻) intermediates, with hypochlorite acting as the terminal oxidizer .

Organic Transformations

KClO participates in Hofmann-type degradation of amides. In reactions analogous to sodium hypochlorite, it converts adipamide to putrescine (C₄H₁₂N₂) under basic conditions :

Adipamide + KOCl → Putrescine + CO₂ + KCl

Yields depend on stoichiometric ratios and temperature control .

Reduction and Disproportionation

KClO reduces to potassium chloride (KCl) in acidic environments:

KOCl + 2 HCl → KCl + Cl₂ + H₂O

At elevated temperatures (>40°C), it disproportionates to chlorate:

3 KOCl → 2 KCl + KClO₃

Hazardous Interactions

KClO reacts violently with numerous substances, necessitating strict handling protocols:

| Reactant | Products | Risk Level | Conditions |

|---|---|---|---|

| Urea | NCl₃ (explosive) + CO₂ | Extreme | Ambient |

| Ammonium salts | NH₂Cl (toxic) + H₂O | High | Acidic |

| Acetylene | Explosive chlorinated compounds | Severe | Any concentration |

| Methanol | CH₃Cl + CO₂ | Moderate | Catalyzed by H⁺ |

These reactions occur even at low concentrations, requiring inert storage environments .

Stability and Environmental Fate

Aqueous KClO decomposes via:

2 KOCl → 2 KCl + O₂ (slow, pH-dependent)

Half-life studies show:

科学研究应用

Disinfection and Sanitization

Overview : Potassium hypochlorite is widely used for disinfecting surfaces and water treatment. Its ability to kill bacteria, viruses, and fungi makes it a common choice in healthcare settings, food processing, and public sanitation.

Key Applications :

- Water Treatment : KOCl is effective in disinfecting drinking water, ensuring the removal of pathogens without leaving harmful residues like sodium chloride (NaCl) that can affect soil health .

- Surface Sanitization : It is employed in cleaning and sanitizing surfaces in hospitals, kitchens, and food processing areas to prevent the spread of infectious diseases .

Case Study : A study in a hospital setting demonstrated that using this compound solutions significantly reduced microbial contamination on surfaces compared to traditional cleaning agents. The application of KOCl at 200 ppm was effective in achieving a 99.9% reduction in bacterial load within 10 minutes of contact time.

Agriculture

Overview : In agriculture, this compound serves as both a disinfectant and an oxidizer. It is particularly useful for treating irrigation water and sanitizing equipment.

Key Applications :

- Irrigation Water Treatment : KOCl helps control pathogens in irrigation systems, promoting healthier crop growth and reducing disease spread .

- Seed Treatment : It is used to disinfect seeds before planting to minimize the risk of soil-borne diseases.

Data Table: Agricultural Applications of this compound

| Application | Concentration (ppm) | Purpose |

|---|---|---|

| Irrigation Water | 50-200 | Pathogen control |

| Seed Disinfection | 1000 | Disease prevention |

| Equipment Sanitization | 200-500 | Prevent contamination |

Industrial Uses

Overview : this compound is utilized in various industrial processes due to its oxidizing properties.

Key Applications :

- Bleaching Agent : It is used in the textile industry for bleaching fabrics and in the paper industry for pulp bleaching .

- Chemical Manufacturing : KOCl acts as an oxidizer in the synthesis of various chemicals, including pharmaceuticals and agrochemicals .

Case Study : In the textile industry, this compound has been shown to effectively bleach cotton fabrics without damaging the fibers when used at controlled concentrations. A concentration of 0.5% KOCl resulted in significant whiteness improvement while maintaining fabric integrity.

Safety and Environmental Considerations

While this compound has many beneficial applications, it also poses certain health risks if not handled properly. It can cause skin irritation and respiratory issues upon exposure. Therefore, appropriate safety measures must be implemented when using this compound.

Safety Guidelines :

作用机制

The mechanism of action of potassium hypochlorite involves its strong oxidizing properties. It acts as an organic and fat solvent, degrading fatty acids to form fatty acids and glycerol. This reduces the surface tension of the remaining solution, making it effective as a disinfectant and bleaching agent .

相似化合物的比较

Potassium hypochlorite is similar to other hypochlorite compounds, such as sodium hypochlorite and calcium hypochlorite. it has some unique properties:

This compound is unique in its specific applications and properties, particularly in situations where the presence of potassium ions is preferred over sodium or calcium ions.

生物活性

Potassium hypochlorite, a chemical compound with the formula KClO, is widely recognized for its disinfectant properties and biological activity. This article delves into its antimicrobial efficacy, mechanisms of action, and relevant case studies, supported by data tables and research findings.

1. Overview of this compound

This compound is an alkaline salt derived from hypochlorous acid and potassium hydroxide. It is primarily used as a disinfectant and bleaching agent in various applications, including water treatment, food processing, and healthcare settings due to its strong antimicrobial properties.

2. Antimicrobial Activity

2.1 Mechanism of Action

The antimicrobial action of this compound is attributed to its ability to release hypochlorous acid (HOCl) in solution, which penetrates microbial cell membranes and disrupts vital cellular functions. This leads to:

- Protein Denaturation: HOCl reacts with amino acids, leading to protein denaturation and loss of enzymatic activity.

- Oxidative Damage: It generates reactive oxygen species (ROS), causing oxidative stress within microbial cells.

- Disruption of DNA: The compound can also interact with nucleic acids, leading to mutations or cell death.

2.2 Efficacy Against Microorganisms

Research indicates that this compound exhibits broad-spectrum antimicrobial activity against bacteria, viruses, and fungi. A comparative study highlighted its effectiveness against common pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 - 1.0 ppm |

| Staphylococcus aureus | 1.0 - 2.0 ppm |

| Salmonella spp. | 0.5 - 1.5 ppm |

| Candida albicans | 1.0 - 3.0 ppm |

This table summarizes the minimum inhibitory concentrations required for effective disinfection against various microorganisms.

3. Case Studies

3.1 Water Treatment Applications

In a study evaluating the use of this compound in potable water disinfection, it was found that concentrations as low as 1 ppm effectively reduced bacterial counts by over 99% within 30 minutes of exposure. This underscores its utility in maintaining water safety standards in public health initiatives.

3.2 Food Processing Safety

A joint FAO/WHO report assessed the use of this compound in food processing, particularly in poultry and fresh produce handling. The report concluded that when used at appropriate concentrations (typically around 50-200 ppm), it significantly reduces microbial load without leaving harmful residues .

4. Stability and Storage Conditions

The stability of this compound solutions can be influenced by factors such as pH and storage conditions. Research indicates that higher pH levels enhance its antimicrobial activity but also lead to faster degradation over time .

| Storage Condition | Stability (Days) | Antimicrobial Activity (Log Reduction) |

|---|---|---|

| Dark Refrigerator | 30 | >3 |

| Light Room Temperature | 15 | <2 |

This table illustrates the impact of storage conditions on the stability and efficacy of this compound solutions.

5. Safety Considerations

While this compound is effective as a disinfectant, it must be handled with care due to potential toxicity at high concentrations. Proper dilution and adherence to safety guidelines are essential to mitigate risks associated with exposure.

6. Conclusion

This compound is a potent antimicrobial agent with diverse applications across various fields. Its effectiveness against a wide range of pathogens makes it invaluable in public health and food safety contexts. Ongoing research continues to explore optimal usage protocols and safety measures to enhance its application while minimizing risks.

属性

IUPAC Name |

potassium;hypochlorite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClO.K/c1-2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATVIFGJTRRDQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KClO, ClKO | |

| Record name | POTASSIUM HYPOCHLORITE SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4315 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | potassium hypochlorite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_hypochlorite | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042317 | |

| Record name | Potassium hypochlorite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Potassium hypochlorite solution is a colorless aqueous solution with a pungent irritating chlorine odor., Aqueous solution: Clear to light yellow liquid with a pungent irritating odor like bleach; [KA Steel MSDS] | |

| Record name | POTASSIUM HYPOCHLORITE SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4315 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium hypochlorite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16829 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7778-66-7 | |

| Record name | POTASSIUM HYPOCHLORITE SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4315 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium hypochlorite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hypochlorous acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium hypochlorite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium hypochlorite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM HYPOCHLORITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G27K3AQ7DW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。